N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Overview
Description
“N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a compound that contains a trifluoromethyl group. Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Scientific Research Applications
Chemoselective Acetylation and Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs, demonstrating the utility of chemoselective acetylation processes. Research conducted by Magadum and Yadav (2018) highlights the use of immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is pivotal for natural antimalarial drug synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The exploration of 2-(substituted phenoxy) acetamide derivatives, including structures related to N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide, has shown potential in developing new chemical entities for anticancer, anti-inflammatory, and analgesic treatments. Rani et al. (2014) synthesized a series of these derivatives and assessed their biological activities, finding significant anticancer and anti-inflammatory properties in certain compounds (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant Activities
The study of phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate has revealed their potential as inhibitors of lipid peroxidation and peroxyl radical scavengers. This research demonstrates the antioxidant potencies of these compounds, suggesting applications in mitigating oxidative stress and related pathologies (Dinis, Maderia, & Almeida, 1994).
Green Synthesis Approaches
Efforts to produce N-(3-Amino-4-methoxyphenyl)acetamide through greener synthesis methods have been documented, underscoring the importance of environmentally friendly chemical processes. For instance, a novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, offering a more sustainable route for azo disperse dye intermediates (Zhang, 2008).
properties
IUPAC Name |
N-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(19)7-13(14)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMLLANDZYNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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